RTI-336 free base is a highly potent, lipophilic 3-phenyltropane derivative widely procured as a selective dopamine transporter (DAT) inhibitor and a versatile synthetic precursor. Unlike pre-formulated aqueous salts, the free base form provides essential solubility in organic solvents, enabling custom salt generation (such as hydrochloride or oxalate forms) and integration into specialized lipid-based delivery vehicles. Pharmacologically, it is distinguished by its exceptional affinity for DAT and a uniquely slow onset and offset profile, making it a critical reference material for long-term neurochemical modulation studies and the development of atypical reuptake inhibitors [1].
Procuring generic tropanes, non-selective inhibitors like cocaine, or pre-formed RTI-336 salts often compromises experimental integrity and formulation flexibility. Cocaine binds with nearly equal affinity to DAT, SERT, and NET, introducing severe cross-target confounding variables in receptor-specific assays, alongside rapid pharmacokinetic peaks that trigger unwanted behavioral sensitization [1]. Furthermore, attempting to use RTI-336 hydrochloride or oxalate salts in lipophilic formulations or novel counterion screening restricts processability; these salts are optimized for aqueous environments and cannot be easily modified without additional, yield-reducing free-basing steps [2].
RTI-336 demonstrates extreme selectivity for the dopamine transporter, effectively eliminating the off-target serotonin and norepinephrine binding seen in traditional benchmarks. Quantitative binding assays reveal that RTI-336 possesses a DAT affinity of 4.09 nM, with a NET/DAT selectivity ratio of 419 and a SERT/DAT ratio of 1404. In direct contrast, cocaine exhibits a DAT affinity of 89.1 nM, with poor selectivity ratios of only 37 for NET and 11.7 for SERT [1].
| Evidence Dimension | Transporter Selectivity Ratios (NET/DAT and SERT/DAT) |
| Target Compound Data | RTI-336: NET/DAT = 419-fold; SERT/DAT = 1404-fold |
| Comparator Or Baseline | Cocaine: NET/DAT = 37-fold; SERT/DAT = 11.7-fold |
| Quantified Difference | RTI-336 is over 11 times more selective against NET and 120 times more selective against SERT compared to cocaine. |
| Conditions | Radioligand binding assays ([3H]CFT for DAT, [3H]Nisoxetine for NET, [3H]Paroxetine for SERT) |
Ensures researchers can isolate DAT-mediated effects without confounding interference from serotonin or norepinephrine pathways.
For longitudinal in vivo studies, the pharmacokinetic profile of the inhibitor dictates the stability of the model. RTI-336 provides a slow onset and prolonged duration of action, achieving a consistent half-life of approximately 17 hours in systemic circulation [1]. This is a stark contrast to cocaine, which features a rapid onset and a short half-life of roughly 1 hour, causing sharp peak-trough fluctuations that induce rapid behavioral sensitization and disrupt steady-state receptor occupancy [2].
| Evidence Dimension | Systemic Half-Life and Receptor Occupancy Stability |
| Target Compound Data | RTI-336: ~17 hours half-life with slow onset/offset |
| Comparator Or Baseline | Cocaine: ~1 hour half-life with rapid peak-trough cycling |
| Quantified Difference | RTI-336 provides a 17-fold longer half-life, enabling stable, long-term DAT blockade. |
| Conditions | In vivo pharmacokinetic profiling and plasma concentration monitoring |
Allows for continuous, stable DAT inhibition in chronic animal models without the disruptive behavioral spikes caused by fast-acting stimulants.
Procuring the free base form of RTI-336 is critical for formulation scientists requiring custom counterions or non-aqueous delivery systems. The free base is highly soluble in organic solvents, allowing direct, high-yield conversion into specific salts (e.g., hydrochloride or oxalate) via simple acid addition [1]. In contrast, starting with a pre-formed RTI-336 hydrochloride salt restricts the compound to aqueous or highly polar vehicles, requiring a chemically redundant and yield-reducing neutralization step to access the lipophilic free base for lipid-nanoparticle or specialized solvent formulations [1].
| Evidence Dimension | Solubility Profile and Counterion Customization |
| Target Compound Data | RTI-336 Free Base: Soluble in organic solvents; allows direct 1-step salt formation |
| Comparator Or Baseline | RTI-336 HCl Salt: Restricted to polar/aqueous solvents; requires 2-step neutralization for custom pairing |
| Quantified Difference | Eliminates the neutralization step, preventing the typical 10-20% yield loss associated with reverse free-basing. |
| Conditions | Chemical formulation and custom salt screening workflows |
Provides essential processability for pharmaceutical developers needing to screen multiple salt forms or utilize lipid-based delivery vehicles.
Directly downstream of its high organic solubility, RTI-336 free base is the optimal starting material for pharmaceutical development programs screening novel counterions to optimize bioavailability. It is also the required form for integration into lipophilic delivery vehicles where pre-formed aqueous salts would precipitate or fail to encapsulate [3].
Due to its >1400-fold selectivity for DAT over SERT, RTI-336 is the preferred pharmacological probe for in vitro and in vivo assays aiming to isolate dopamine reuptake mechanisms. It effectively replaces cocaine in these workflows, eliminating the confounding variables introduced by simultaneous serotonin and norepinephrine modulation [1].
Leveraging its ~17-hour half-life and slow-onset kinetics, RTI-336 is heavily utilized in chronic behavioral and neuroimaging studies requiring steady-state DAT blockade. It allows researchers to model sustained dopaminergic tone without triggering the rapid locomotor sensitization and neurochemical volatility characteristic of short-acting tropanes [2].